molecular formula C16H17NO2 B1305740 Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine CAS No. 2164-42-3

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine

Cat. No.: B1305740
CAS No.: 2164-42-3
M. Wt: 255.31 g/mol
InChI Key: GQHPQUJGTWIWHZ-UHFFFAOYSA-N
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Description

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine is an organic compound characterized by a benzyl group attached to a 2,3-dihydro-benzo[1,4]dioxin moiety, which is further linked to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine typically involves the following steps:

    Formation of the 2,3-dihydro-benzo[1,4]dioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the amine group: The final step involves the reaction of the intermediate with an amine source, such as ammonia or primary amines, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine can undergo oxidation reactions, typically forming corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the 2,3-dihydro-benzo[1,4]dioxin moiety, making it less structurally complex.

    2,3-Dihydro-benzo[1,4]dioxin-2-ylmethylamine: Similar but without the benzyl group.

    Phenethylamine: Contains a phenyl group instead of the 2,3-dihydro-benzo[1,4]dioxin moiety.

Uniqueness

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine is unique due to the combination of the benzyl group and the 2,3-dihydro-benzo[1,4]dioxin moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14/h1-9,14,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPQUJGTWIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine (4.13 g), benzaldehyde (2.65 g) and methylene chloride (25 ml) is stirred for 3 hours at room temperature and the methylene chloride removed via evaporation. A solution of the residue in ethanol (30 ml) is hydrogenated at atmospheric pressure and room temperature in the presence of methanesulphonic acid (2.4 g) and 10% palladium on charcoal (0.4 g). After the calculated quantity of hydrogen is consumed (510 ml), the solution is filtered, the ethanol is removed via evaporation, the residue is made alkaline with saturated aqueous potassium carbonate, and the resulting solution is extracted with ether. Evaporation of the dried ether extract yields an oily residue of N-benzyl-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine (5.9 g).
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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